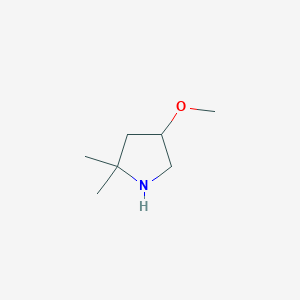
4-Methoxy-2,2-dimethylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2,2-dimethylpyrrolidine is an organic compound with the molecular formula C7H15NO. It features a five-membered pyrrolidine ring substituted with a methoxy group at the 4-position and two methyl groups at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2,2-dimethylpyrrolidine typically involves the reaction of 2,2-dimethylpyrrolidine with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes methoxylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2,2-dimethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield this compound-3-carboxylic acid, while reduction can produce this compound-3-amine .
Scientific Research Applications
4-Methoxy-2,2-dimethylpyrrolidine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Methoxy-2,2-dimethylpyrrolidine involves its interaction with specific molecular targets and pathways. The methoxy group and the pyrrolidine ring play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpyrrolidine: Lacks the methoxy group, resulting in different chemical and biological properties.
4-Methoxypyrrolidine: Lacks the two methyl groups at the 2-position, affecting its reactivity and applications.
2,2-Dimethyl-3-methoxypyrrolidine: Similar structure but with the methoxy group at the 3-position, leading to different chemical behavior
Uniqueness
4-Methoxy-2,2-dimethylpyrrolidine is unique due to the presence of both the methoxy group and the two methyl groups at the 2-position. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
4-methoxy-2,2-dimethylpyrrolidine |
InChI |
InChI=1S/C7H15NO/c1-7(2)4-6(9-3)5-8-7/h6,8H,4-5H2,1-3H3 |
InChI Key |
AXOQOHRFQWDGOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CN1)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






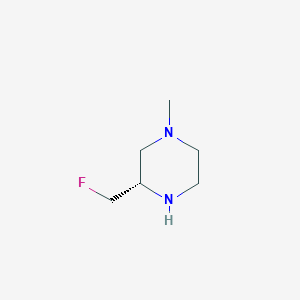
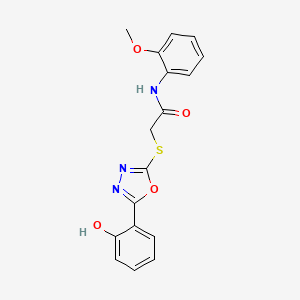
![7-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12988610.png)
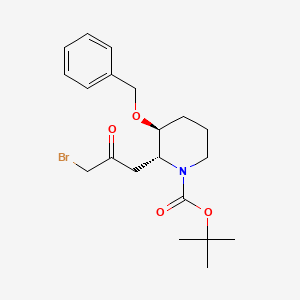
![3-Amino-5,5-dimethyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12988635.png)
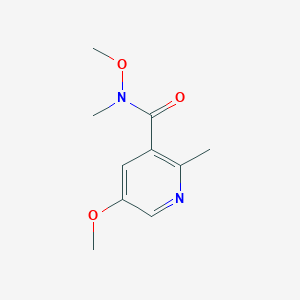
![2-Amino-2-(4-(tert-butoxycarbonyl)-4-azaspiro[2.5]octan-7-yl)acetic acid](/img/structure/B12988643.png)
![5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridin-2-ol](/img/structure/B12988653.png)


